2-Azido-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Azido-1-(pyrrolidin-1-yl)propan-1-one is an organic compound with the molecular formula C7H12N4O. It is a derivative of pyrrolidine and contains an azido group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of 1-(pyrrolidin-1-yl)propan-2-one with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary product is 1-(pyrrolidin-1-yl)propan-1-amine.
Scientific Research Applications
2-Azido-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of enzyme mechanisms and protein interactions due to its ability to form covalent bonds with biological molecules.
Mechanism of Action
The mechanism of action of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one involves its ability to undergo nucleophilic substitution and reduction reactions. The azido group can be converted into a reactive intermediate that interacts with various molecular targets, including enzymes and proteins. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(Pyrrolidin-1-yl)propan-2-one: A precursor in the synthesis of 2-Azido-1-(pyrrolidin-1-yl)propan-1-one.
1-(3-Aminopropyl)pyrrolidine: Another pyrrolidine derivative with different functional groups.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications .
Properties
IUPAC Name |
2-azido-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6(9-10-8)7(12)11-4-2-3-5-11/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QORIDZQVZUVVRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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